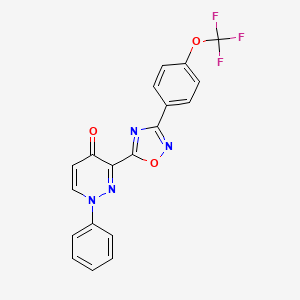
1-phenyl-3-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-phenyl-3-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one is a useful research compound. Its molecular formula is C19H11F3N4O3 and its molecular weight is 400.317. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-phenyl-3-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one is a derivative of the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in the realm of anticancer research. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure
The compound can be represented structurally as follows:
The biological activity of this compound is largely attributed to its ability to interact with multiple biological targets. Key mechanisms include:
- Inhibition of Enzymes and Kinases : The oxadiazole scaffold has been shown to inhibit crucial enzymes involved in cancer proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .
- Induction of Apoptosis : Many derivatives of oxadiazoles induce programmed cell death in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
- Antioxidant Activity : Some studies suggest that oxadiazole derivatives exhibit antioxidant properties, which may contribute to their overall anticancer effects by reducing oxidative stress within cells .
Biological Activity Data
A summary of biological activity data for similar oxadiazole compounds is presented in Table 1. While specific data for the target compound may be limited, these findings provide insight into the potential efficacy of related structures.
| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism |
|---|---|---|---|
| 1,3,4-Oxadiazole Derivative A | MCF-7 (Breast Cancer) | 15.2 | HDAC Inhibition |
| 1,3,4-Oxadiazole Derivative B | A549 (Lung Cancer) | 20.5 | Apoptosis Induction |
| 1,3,4-Oxadiazole Derivative C | HCT116 (Colon Cancer) | 12.8 | Enzyme Inhibition |
Case Studies
Several studies have investigated the biological activity of oxadiazole derivatives similar to the target compound:
- Study on Anticancer Properties : A study published in Molecules reported that a series of oxadiazole derivatives exhibited significant cytotoxicity against various cancer cell lines including MCF-7 and A549. The study highlighted that modifications to the oxadiazole ring could enhance anticancer activity through improved binding affinity to target proteins .
- Mechanism-Based Research : Another research effort focused on the mechanisms by which oxadiazoles exert their effects. It was found that compounds targeting HDACs not only inhibited tumor growth but also reversed epigenetic alterations associated with cancer progression .
- In Vivo Studies : In vivo studies demonstrated that certain oxadiazole derivatives significantly reduced tumor size in xenograft models. For instance, one study reported a reduction in tumor volume by over 50% in mice treated with a related oxadiazole compound .
Properties
IUPAC Name |
1-phenyl-3-[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]pyridazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F3N4O3/c20-19(21,22)28-14-8-6-12(7-9-14)17-23-18(29-25-17)16-15(27)10-11-26(24-16)13-4-2-1-3-5-13/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJIFZQLZUUFPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC=C(C=C4)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














